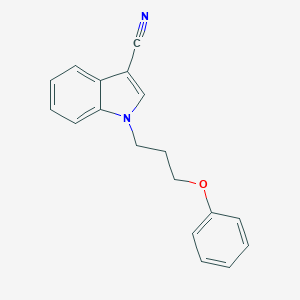
1-(3-Phenoxypropyl)-3-indolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxypropyl)-3-indolecarbonitrile, also known as PHPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHPI is a nitrile-containing compound that belongs to the class of indole derivatives.
Wissenschaftliche Forschungsanwendungen
Phytochemical Induction : A study by Loub, Wattenberg, and Davis (1975) in the Journal of the National Cancer Institute discovered that indole-3-acetonitrile, among other indoles, acts as a natural inducer of aryl hydrocarbon hydroxylase (AHH) activity in cruciferous vegetables like Brussels sprouts, cabbage, and cauliflower. This points towards its potential application in phytochemical research (Loub, Wattenberg & Davis, 1975).
Green Chemistry Synthesis : Majumdar, Ponra, and Ghosh (2012) in RSC Advances demonstrated a green, efficient one-pot approach for synthesizing thiopyrano[2,3-b]indole-3-carbonitrile derivatives. This synthesis is significant for its environmental benefits, showcasing the application of indolecarbonitriles in sustainable chemical processes (Majumdar, Ponra & Ghosh, 2012).
Catalytic Synthesis : Festa et al. (2018) in The Journal of Organic Chemistry described the DBU-catalyzed synthesis of 1-alkoxypyrazino[1,2- a]indoles using 1-(propargyl)indol-2-carbonitriles. This work illustrates the role of indolecarbonitriles in facilitating complex chemical transformations (Festa et al., 2018).
Fluorescent Probing : Shao et al. (2015) in Analytical Chemistry developed a red fluorescent 1-amino BODIPY-based probe from indole-based boron-dipyrromethene. This probe selectively detects thiophenols, suggesting potential applications in analytical chemistry and bioimaging (Shao et al., 2015).
Inhibitory Effects on Nitric Oxide Production : Yang et al. (2014) in Fitoterapia isolated indole alkaloids, including indole-3-acetonitrile derivatives, from the roots of Isatis indigotica. These compounds were found to inhibit nitric oxide production in macrophages, indicating potential applications in inflammation and immune response research (Yang et al., 2014).
Eigenschaften
Produktname |
1-(3-Phenoxypropyl)-3-indolecarbonitrile |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1-(3-phenoxypropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O/c19-13-15-14-20(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,14H,6,11-12H2 |
InChI-Schlüssel |
AGPINAKWCPQLMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297777.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297778.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297786.png)

![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
![6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B297797.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B297800.png)
![4-chloro-N-[2-(2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297802.png)